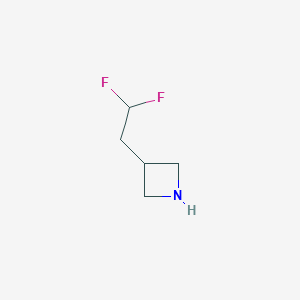

3-(2,2-Difluoroethyl)azetidine

Description

Significance of Azetidine (B1206935) Core Structures in Chemical Research

Azetidines, four-membered nitrogen-containing heterocyclic compounds, have garnered considerable attention in medicinal and synthetic chemistry. researchgate.netrsc.orglifechemicals.com Their significance stems from their presence as a core structural motif in various natural products and clinically approved drugs. lifechemicals.comresearchgate.net The inherent ring strain of the azetidine ring, while making its synthesis challenging, imparts a unique three-dimensional character to molecules, which is increasingly sought after in drug design. researchgate.netresearchgate.netresearchgate.net This rigid scaffold can help in restricting the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for biological targets. enamine.net

The application of azetidines in medicinal chemistry is diverse, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai For instance, azetidine-2-ones, also known as β-lactams, are a cornerstone of antibacterial therapies. lifechemicals.com Beyond their direct biological effects, azetidines serve as versatile building blocks in organic synthesis, enabling the construction of more complex molecular architectures. rsc.orgenamine.netcymitquimica.com The growing interest in fragment-based drug design has further propelled the use of small, conformationally constrained rings like azetidine to enhance the developability of new therapeutic agents. enamine.netnih.gov

The Role of Fluorination in Azetidine Derivatives

The strategic incorporation of fluorine atoms into organic molecules, a process known as fluorination, is a powerful tool in medicinal chemistry for optimizing the properties of drug candidates. tandfonline.comacs.orgresearchgate.net When applied to the azetidine scaffold, fluorination can profoundly influence the molecule's physicochemical and pharmacological profile. ontosight.airesearchgate.net

One of the primary benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. tandfonline.comnih.gov This can lead to a longer duration of action for a drug. Furthermore, the introduction of fluorine can alter a molecule's lipophilicity, which affects its solubility, membrane permeability, and ability to interact with biological targets. benthamscience.comresearchgate.net

Fluorine's high electronegativity can also modulate the basicity (pKa) of the nitrogen atom in the azetidine ring. tandfonline.comacs.org This is a critical parameter that influences a compound's bioavailability and its interaction with target proteins. tandfonline.comontosight.ai By fine-tuning the pKa, medicinal chemists can optimize a drug's absorption and distribution characteristics. Moreover, the unique electronic properties of fluorine can lead to enhanced binding interactions with target enzymes and receptors through the formation of favorable intermolecular contacts. tandfonline.combenthamscience.com Computational studies have shown that fluorination can even influence the ring pucker and conformation of azetidine derivatives, which can have a significant impact on their biological activity. beilstein-journals.orgresearchgate.net

Specific Research Focus: 3-(2,2-Difluoroethyl)azetidine

Within the broad class of fluorinated azetidines, This compound has emerged as a valuable building block for drug discovery. This compound, with its characteristic difluoroethyl substituent on the azetidine ring, offers a unique combination of the properties discussed above. Its synthesis has been a subject of interest, with various chemical suppliers making it commercially available, often as a salt such as the hydrochloride or trifluoroacetic acid salt, to facilitate its use in further chemical transformations. enaminestore.combldpharm.combldpharm.com

The molecular structure of this compound provides a scaffold that has been incorporated into more complex molecules with potential therapeutic applications. For example, it has been used in the synthesis of compounds investigated for the treatment of diabetes. googleapis.com The difluoroethyl group can impart desirable pharmacokinetic properties, while the azetidine nitrogen provides a point for further functionalization.

Research has explored the synthesis of various derivatives where the this compound core is linked to other chemical moieties. For instance, a patent describes the synthesis of a compound where this azetidine derivative is connected to a pyrimidine (B1678525) ring, highlighting its utility in constructing diverse chemical libraries for screening. googleapis.com Another example includes its incorporation into a complex molecule containing pyridinyl and pyrrolidinyl groups, which was investigated for its potential as a therapeutic agent. ontosight.ai The versatility of this compound as a synthetic intermediate is further demonstrated by its use in creating compounds with other substituents on the azetidine ring, such as a phenyl or cyclopropyl (B3062369) group, to explore a wider chemical space for drug discovery. evitachem.comvulcanchem.combiosynth.comchemsrc.com

The table below provides a summary of the key identifiers and molecular properties of this compound and some of its common salt forms.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1785540-77-3 aablocks.com |

| Molecular Formula | C5H9F2N aablocks.com |

| Molecular Weight | 121.13 g/mol aablocks.com |

| Common Salt Forms | Hydrochloride (CAS: 1909327-86-1), Trifluoroacetic acid (CAS: 1909305-36-7) enaminestore.combldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-difluoroethyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)1-4-2-8-3-4/h4-5,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOJIHYFBLSNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of 3 2,2 Difluoroethyl Azetidine As a Chemical Building Block

Role in Drug Discovery and Medicinal Chemistry

The azetidine (B1206935) ring is increasingly recognized as a privileged scaffold in medicinal chemistry. researchgate.net Its inherent ring strain of approximately 25.4 kcal/mol, satisfactory stability, and rigid three-dimensional structure provide a unique platform for designing novel therapeutic agents. researchgate.netrsc.orgnih.gov The incorporation of 3-(2,2-Difluoroethyl)azetidine into molecular design leverages these core properties while introducing the specific benefits of fluoroalkylation.

As Privileged Scaffolds for Novel Chemical Entities

The azetidine moiety is considered a privileged scaffold because its rigid, three-dimensional geometry offers distinct advantages over more flexible or common five- and six-membered rings. researchgate.net This conformational restriction can lead to higher binding affinity for biological targets by reducing the entropic penalty upon binding. enamine.net Azetidine-containing building blocks are increasingly used to explore new chemical space and develop molecules with improved pharmacological profiles. nih.govenamine.net The defined spatial orientation of substituents exiting the compact azetidine core allows for precise interaction with target proteins, making it a valuable component in fragment-based drug design. enamine.net

Incorporation into Peptidomimetics

Peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. nih.gov Peptidomimetics aim to overcome these limitations by mimicking the structure and function of natural peptides while offering improved pharmacological properties. dntb.gov.ua Azetidine derivatives serve as valuable building blocks for peptidomimetics, where they can be incorporated as conformationally constrained amino acid surrogates. This structural modification can enhance resistance to proteolytic degradation by shielding peptide bonds from enzymatic cleavage. nih.gov Furthermore, the rigid azetidine ring can act as a turn-inducer, helping to stabilize specific secondary structures like β-turns, which are often critical for biological activity.

Impact on Pharmacokinetic Properties (e.g., Lipophilicity, Metabolic Stability)

The introduction of this compound into a drug candidate can significantly influence its pharmacokinetic profile. Strategic fluorination is a common tool in medicinal chemistry to enhance metabolic stability. researchgate.net The geminal difluoro group on the ethyl side chain can block cytochrome P450-mediated oxidation at the adjacent carbon, a common metabolic pathway for many drugs. nih.govnih.gov This can lead to a longer half-life and improved bioavailability.

Additionally, the fluorine atoms increase the lipophilicity of the molecule. acs.org This alteration can affect a compound's absorption, distribution, and ability to cross cellular membranes. The azetidine ring itself is a polar heterocycle, which can contribute to aqueous solubility. enamine.net Therefore, the use of this building block allows for a nuanced modulation of a molecule's physicochemical properties to achieve a desirable balance between metabolic stability and solubility. acs.org

Synthesis of Biologically Active Azetidine Analogs (e.g., NMDA receptor ligands)

The azetidine scaffold is a key component in the synthesis of various biologically active compounds. One notable area of research is the development of ligands for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurological function. Although not directly using the 3-(2,2-difluoroethyl) derivative, studies on azetidine-2,3-dicarboxylic acids (ADCs) demonstrate the utility of the azetidine core in creating potent and subtype-selective NMDA receptor ligands.

In one study, the four stereoisomers of ADC were synthesized and evaluated for their activity at different NMDA receptor subtypes. The results showed significant variation in binding affinity and agonist potency depending on the stereochemistry of the azetidine analog. L-trans-ADC, for example, displayed the highest affinity for native NMDA receptors and showed preferential agonist activity at the NR1/NR2D subtype. This research highlights how the rigid azetidine framework can be used to create precisely oriented functional groups for selective interaction with complex biological targets.

Table 2: Pharmacological Activity of Azetidine-2,3-dicarboxylic Acid (ADC) Stereoisomers at NMDA Receptor Subtypes

| Compound | Binding Affinity (Ki, μM) at Native NMDA Receptors | Agonist Potency (EC₅₀, μM) at NR1/NR2A | Agonist Potency (EC₅₀, μM) at NR1/NR2B | Agonist Potency (EC₅₀, μM) at NR1/NR2C | Agonist Potency (EC₅₀, μM) at NR1/NR2D |

|---|---|---|---|---|---|

| L-trans-ADC | 10 | 470 | 170 | 95 | 50 |

| D-cis-ADC | 21 | >3000 | >3000 | 720 (Partial Agonist) | 230 (Partial Agonist) |

| D-trans-ADC | 90 | >3000 | >3000 | >3000 | >3000 |

| L-cis-ADC | >100 | >3000 | >3000 | >3000 | >3000 |

Contributions to Agrochemical Research

The development of novel agrochemicals is critical for ensuring crop yields and protection. nih.gov The inclusion of fluorine and heterocyclic motifs are two of the most successful strategies in modern agrochemical design. researchgate.netnih.gov Fluorinated compounds often exhibit enhanced biological activity, metabolic stability, and favorable uptake properties in plants. researchgate.net Heterocyclic scaffolds are prevalent in agrochemicals as they help to fine-tune physicochemical properties such as lipophilicity and bioavailability, and can serve as bioisosteres for other chemical groups. nih.gov

Given these principles, building blocks like this compound, which combine a heterocyclic core with a fluoroalkyl substituent, represent a promising platform for the discovery of new herbicides, fungicides, and insecticides. While specific examples utilizing this exact compound are not widespread, the structural motifs it contains are highly relevant to the agrochemical industry.

Precursor in Materials Science and Functional Dyes

In the field of materials science, particularly in the development of advanced fluorescent probes, azetidine derivatives have enabled significant breakthroughs. The performance of many fluorophores, such as rhodamines, is limited by factors like photostability and fluorescence quantum yield (brightness). nih.gov

Research has shown that replacing the traditional N,N-dimethylamino groups on rhodamine dyes with azetidine rings leads to substantial increases in both quantum yield and photostability. nih.govgoogle.com This modification, which led to the creation of the "Janelia Fluor" (JF) series of dyes, enhances fluorescence performance without significantly altering the dye's absorption or emission wavelengths. nih.gov The azetidine ring's structure is more effective at inhibiting the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state compared to traditional dialkylamino groups, resulting in brighter and more robust dyes for advanced fluorescence imaging. vanderbilt.edu The this compound building block offers a route to further fine-tune the electronic and steric properties of such dyes.

Table 3: Comparison of a Traditional Rhodamine Dye with an Azetidine-Substituted Analog (Janelia Fluor® 549)

| Property | Tetramethylrhodamine (TMR) | Janelia Fluor® 549 (JF₅₄₉) |

|---|---|---|

| Auxochrome Group | N,N-Dimethylamino | Azetidinyl |

| Absorption Max (λₐbs) | ~555 nm | ~549 nm |

| Emission Max (λₑₘ) | ~580 nm | ~571 nm |

| Quantum Yield (Φ) | ~0.3-0.4 | ~0.88-0.92 |

Semiconductors and Solar Cells

The development of high-performance and stable semiconductor materials is crucial for the advancement of optoelectronic devices, including solar cells. In the realm of next-generation photovoltaics, two-dimensional (2D) Ruddlesden-Popper perovskites have emerged as promising materials due to their enhanced environmental stability compared to their 3D counterparts. The performance of these materials can be significantly influenced by the organic spacer cations that separate the inorganic layers.

Recent research has demonstrated the utility of fluorinated azetidine derivatives as organic spacers in 2D perovskite solar cells. For instance, the use of a 3,3-difluoroazetidine (B2684565) (3,3-DFAz) spacer has been shown to significantly improve the power conversion efficiency (PCE) of these devices. chemborun.com The strong dipole moment of the fluorinated azetidine enhances the interaction between the organic spacer and the inorganic layers, which in turn improves charge dissociation within the perovskite structure. chemborun.com

The incorporation of 3,3-DFAz as a spacer in 2D perovskite (n=4) devices resulted in a PCE of up to 19.28%, a substantial increase compared to the 11.35% efficiency of devices using a non-fluorinated 3-hydroxyazetidine spacer. chemborun.com This improvement is attributed to several factors, including enhanced film quality, optimized energy level alignment, and a reduced exciton (B1674681) binding energy. chemborun.com The use of mixed A-site cations further boosted the efficiency to 19.85%. chemborun.com

While direct studies on this compound in this context are not yet prevalent, the principles demonstrated with 3,3-difluoroazetidine suggest its potential as a valuable building block. The electron-withdrawing nature of the 2,2-difluoroethyl group is expected to impart a significant dipole moment to the molecule. When incorporated as a spacer cation in perovskite structures, this could similarly lead to improved charge transport properties and device performance. The strategic use of such fluorinated building blocks represents an effective strategy for tuning energy level alignment and reducing exciton binding energy in the development of high-performance 2D perovskite solar cells. chemborun.com

Table 1: Performance of 2D Perovskite Solar Cells with Different Azetidine Spacers chemborun.com

| Spacer Compound | Power Conversion Efficiency (PCE) |

| 3-hydroxyazetidine (3-OHAz) | 11.35% |

| 3,3-difluoroazetidine (3,3-DFAz) | 19.28% |

| 3,3-DFAz with mixed A-site cations | 19.85% |

Bioimaging Fluorescent Dyes

Small-molecule fluorescent dyes are indispensable tools in biological imaging. The ability to rationally tune the spectral and chemical properties of these dyes is essential for developing advanced imaging probes. The incorporation of azetidine rings into classic fluorophore structures, such as rhodamines, has been shown to significantly increase their brightness and photostability. nih.gov

Further refinement of this strategy has revealed that substituents on the 3-position of the azetidine ring allow for precise tuning of the dye's properties. nih.gov The introduction of fluorine at this position has a predictable effect on the absorption and emission wavelengths of the resulting dye. This is due to the strong inductive effect of the fluorine atoms, which alters the electronic properties of the fluorophore. nih.govresearchgate.net

Specifically, the incorporation of a 3,3-difluoroazetidinyl group into a rhodamine scaffold results in a hypsochromic shift, also known as a blue shift, in its absorption and emission spectra. nih.govresearchgate.net For example, a 3,3-difluoroazetidinyl-rhodamine exhibited an 11 nm blue shift in its maximum absorption wavelength compared to a 3-fluoroazetidinyl derivative, which in turn was blue-shifted by 13 nm relative to the parent unsubstituted azetidinyl rhodamine. nih.gov This systematic tuning allows for the creation of a palette of fluorescent labels with a range of excitation and emission profiles.

The 2,2-difluoroethyl group on this compound would similarly be expected to exert a strong inductive effect. When this building block is incorporated into a fluorophore scaffold, the electron-withdrawing nature of the difluoroethyl group would likely lead to a blue shift in its spectral properties. This predictability is highly valuable in the design of custom fluorescent probes for specific bioimaging applications. By synthetically modifying fluorophores with this compound, it is possible to create new dyes with tailored photophysical properties, contributing to the expansion of the toolbox for live-cell and in vivo imaging. nih.gov

Table 2: Effect of Azetidine Substitution on Rhodamine Dye Absorption Maxima nih.govresearchgate.net

| Azetidine Substituent | Maximum Absorption Wavelength (λmax) |

| Unsubstituted azetidinyl | 549 nm |

| 3-fluoroazetidinyl | 536 nm |

| 3,3-difluoroazetidinyl | 525 nm |

Energetic Materials

Energetic materials, such as explosives and propellants, are a critical class of compounds where performance is intrinsically linked to chemical structure. The inherent ring strain of the azetidine scaffold makes it an attractive building block for the synthesis of novel energetic materials. chemrxiv.orgnih.gov The introduction of explosophoric groups, such as nitro groups (-NO2), onto the azetidine ring can lead to compounds with high densities, positive oxygen balances, and significant detonation performance. researchgate.net

A well-known example is 1,3,3-trinitroazetidine (B1241384) (TNAZ), which is a powerful and melt-castable explosive. nih.gov The synthesis of such materials often starts with a functionalized azetidine precursor. For instance, 3,3-dinitroazetidine (B175035) hydrochloride serves as a key intermediate for a variety of energetic compounds. researchgate.net This precursor already contains two nitro groups, which is advantageous for avoiding harsh nitration steps later in the synthesis. researchgate.net

The development of new energetic materials is focused on achieving a balance between high performance and reasonable sensitivity. The strategic design of molecules using building blocks like this compound offers a pathway to tune these properties. By combining the strained azetidine ring with the density- and stability-enhancing effects of the difluoroethyl group and subsequently introducing energetic functionalities, it may be possible to create a new generation of advanced energetic materials. chemrxiv.orgnih.gov

Computational and Theoretical Investigations of 3 2,2 Difluoroethyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 3-(2,2-Difluoroethyl)azetidine. These calculations provide a molecular-level picture of its conformational preferences, electronic properties, and the effects of its unique difluoroethyl substituent.

The four-membered azetidine (B1206935) ring is not planar and exists in puckered conformations to relieve ring strain. The degree of this puckering and the energy barrier between different puckered states are highly sensitive to the nature and position of substituents on the ring. For this compound, the bulky and highly electronegative difluoroethyl group at the C3 position is expected to play a dominant role in dictating the preferred conformation.

Computational studies on analogous fluorinated N-heterocycles, such as fluorinated prolines and piperidines, have shown that fluorine substitution significantly influences ring pucker preferences. researchgate.netacs.org This is often attributed to stereoelectronic effects, including the gauche effect, where a conformation with adjacent electronegative substituents is stabilized. acs.org In this compound, interactions between the C-F bonds and the lone pair of electrons on the nitrogen atom, as well as with the C-H bonds of the ring, would govern the conformational landscape. The puckered conformation can be described by a puckering angle and a pseudo-rotation phase angle. The difluoroethyl side chain itself has multiple rotational conformers, further complicating the energy landscape. Theoretical calculations are essential to identify the global minimum energy structure and the energy barriers for interconversion between different conformers.

Interactive Data Table: Hypothetical Conformational Energy Profile This table illustrates a possible energy landscape for the azetidine ring puckering, showing how the substituent affects the relative energies of different conformations.

| Conformer | Puckering Angle (degrees) | Dihedral Angle (N1-C2-C3-C_ethyl) | Relative Energy (kcal/mol) |

| Axial-gauche | 25.5 | 65.0 | 0.00 |

| Equatorial-anti | 24.8 | 175.2 | 1.5 |

| Axial-anti | 25.1 | -178.1 | 2.1 |

| Equatorial-gauche | 24.9 | -70.3 | 1.8 |

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful. acs.orgalrasheedcol.edu.iq The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. alrasheedcol.edu.iq

For this compound, the presence of the two highly electronegative fluorine atoms is expected to have a significant impact on the FMOs. These atoms will withdraw electron density from the rest of the molecule, which should lower the energy of both the HOMO and the LUMO compared to unsubstituted azetidine. The HOMO is likely to be localized primarily on the nitrogen atom, as its lone pair is the most available source of electrons. The LUMO, on the other hand, would be expected to have significant contributions from the σ* orbitals of the C-F bonds and the azetidine ring. A lower LUMO energy suggests the molecule could be more susceptible to nucleophilic attack. DFT calculations are used to precisely determine the energies and spatial distributions of these orbitals. researchgate.netnih.govaimspress.com

Interactive Data Table: Calculated Frontier Orbital Energies This table provides representative energy values for the HOMO, LUMO, and the resulting energy gap, as would be determined by DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.8 | Localized on the nitrogen lone pair and adjacent C-H bonds. |

| LUMO | 1.5 | Distributed across the azetidine ring and the C-F bonds. |

| HOMO-LUMO Gap | 11.3 | Indicates high kinetic stability. |

These electrostatic effects can control the conformational preferences of the molecule, as seen in related fluorinated heterocycles where charge-dipole interactions stabilize specific ring puckers. researchgate.net Furthermore, these interactions are crucial in governing how the molecule interacts with other molecules, such as solvents or biological receptors. The electron-withdrawing nature of fluorine also affects the basicity of the azetidine nitrogen. The pKa value of the nitrogen is expected to be lower than that of unsubstituted azetidine due to the inductive effect of the difluoroethyl group, making it a weaker base. Computational analysis of the molecular electrostatic potential (MEP) can map regions of positive and negative charge, visually identifying the electron-rich nitrogen atom and the electron-poor regions near the fluorine atoms. uomphysics.net

Reaction Mechanism Studies

Theoretical studies are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For a strained ring system like azetidine, understanding the mechanisms of ring-opening and substitution reactions is of great interest.

A key goal of mechanistic studies is the identification and characterization of transition states (TS), which are the energy maxima along a reaction coordinate. arxiv.org The energy of the transition state relative to the reactants determines the activation energy and thus the rate of the reaction. Computational methods like DFT can be used to locate the geometry of transition states and calculate their energies. acs.org For reactions involving this compound, such as nucleophilic ring-opening, theoretical calculations can model the approach of the nucleophile, the breaking of a C-N or C-C bond in the ring, and the formation of new bonds.

Studies on similar strained heterocycles have shown that fluorine substitution can dramatically lower the activation energy for nucleophilic attack by stabilizing the developing negative charge in the transition state. nih.govacs.org For example, in the ring-opening of a fluorinated aziridine (B145994) by ammonia, computations showed a reaction rate over 10^11 times faster than the non-fluorinated parent compound. nih.govacs.org Similar effects would be anticipated for this compound, where the electron-withdrawing difluoroethyl group could stabilize a transition state involving nucleophilic attack at one of the ring carbons.

When a reaction can lead to multiple products, computational chemistry can predict the likely outcome by comparing the activation energies of the different pathways. nih.gov This is crucial for predicting the regio- and stereoselectivity of reactions. For this compound, a key question in a ring-opening reaction would be whether a nucleophile attacks the C2 or C4 carbon atom (regioselectivity).

Computational models can calculate the activation barriers for both pathways. The electron-withdrawing difluoroethyl group at C3 would influence the partial charges on the adjacent C2 and C4 atoms, potentially making one more electrophilic and thus more susceptible to attack. Steric hindrance from the substituent would also play a role. Theoretical studies on the reactions of substituted aziridines and oxetanes have successfully predicted regioselectivity by analyzing the energies of the respective transition states. acs.orgresearchgate.netresearchgate.net Similarly, the stereoselectivity of reactions, such as the functionalization of the azetidine ring, can be predicted by modeling the transition states leading to different stereoisomers and identifying the lowest energy path. figshare.com

In Silico Screening and Drug Design Guidance for this compound

Computational chemistry has emerged as an indispensable tool in modern drug discovery and development, offering rapid and cost-effective methods to evaluate the potential of novel chemical entities. For this compound, in silico screening and computational design strategies can provide crucial guidance for its synthesis and potential therapeutic applications. These approaches allow for the early-stage assessment of synthetic accessibility and the prediction of interactions with biological targets, thereby streamlining the research and development process.

Prediction of Synthetic Feasibility and Reaction Yields

The viability of a compound in a drug discovery pipeline is heavily dependent on its synthetic feasibility. Computational tools are increasingly being employed to predict viable synthetic routes and estimate reaction yields, thus saving considerable time and resources in the laboratory.

Modern retrosynthesis software, such as SYNTHIA™, CAS SciFinder, ChemAIRS, and AiZynthFinder, utilizes extensive databases of known chemical reactions to propose potential synthetic pathways for a target molecule like this compound. sigmaaldrich.comcas.orgwikipedia.org These programs can analyze the structure of the target compound and suggest a series of reactions to disconnect it into simpler, commercially available starting materials. cas.orgsynthiaonline.com For this compound, a retrosynthetic analysis might suggest pathways involving the formation of the azetidine ring and the introduction of the difluoroethyl side chain.

Beyond just identifying possible routes, machine learning algorithms are being developed to predict the yield of chemical reactions. nih.govnih.govucla.edu These models are trained on large datasets of experimental reaction data and can learn the complex relationships between reactants, reagents, conditions, and the resulting yield. nih.govnih.govucla.edu By inputting the proposed reaction steps for the synthesis of this compound into such a model, chemists can gain an estimate of the potential success and efficiency of each step, allowing them to prioritize the most promising synthetic strategies. nih.govchemrxiv.org

Table 1: Representative Computational Tools for Synthetic Planning

| Tool Category | Example Software | Key Functionality |

| Retrosynthesis Planning | SYNTHIA™, CAS SciFinder, AiZynthFinder | Proposes synthetic routes from a target molecule to available starting materials. sigmaaldrich.comcas.orgwikipedia.orgsynthiaonline.com |

| Reaction Yield Prediction | Machine Learning Models | Predicts the percentage yield of a chemical reaction based on various parameters. nih.govnih.govucla.edu |

| Synthetic Accessibility Score | ChemAIRS | Provides a numerical score indicating the ease of synthesizing a molecule. wikipedia.org |

Ligand-Protein Docking Studies for Azetidine Derivatives

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. rjptonline.orgnih.gov This method is instrumental in drug design for understanding potential ligand-protein interactions and for virtual screening of compound libraries to identify potential drug candidates. nih.govfrontiersin.orge3s-conferences.org

In the context of this compound, ligand-protein docking studies can be employed to explore its potential as an inhibitor or modulator of various protein targets. The azetidine scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a range of biological activities. lifechemicals.com The introduction of the difluoroethyl group can significantly influence the binding affinity and selectivity of the molecule due to the unique properties of fluorine, such as its high electronegativity and ability to form hydrogen bonds.

The general workflow for a docking study involving this compound would involve:

Preparation of the Ligand and Protein: A 3D structure of this compound is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov

Grid Generation: A docking grid is defined around the active site of the protein to specify the region where the ligand is expected to bind. bioinformation.net

Docking Simulation: A docking algorithm, such as that used in AutoDock or Glide, systematically explores different conformations and orientations of the ligand within the protein's active site. rjptonline.orgnih.gov

Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function that estimates the binding affinity. rjptonline.org The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. rjptonline.orgnih.gov

Table 2: Illustrative Docking Parameters for Azetidine Derivatives

| Parameter | Description | Relevance |

| Binding Energy (kcal/mol) | Estimated free energy of binding between the ligand and the protein. A lower value generally indicates a more favorable interaction. | To rank and compare the binding affinity of different ligands or poses. nih.gov |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for the specificity and stability of ligand-protein binding. rjptonline.org |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Contribute significantly to the overall binding affinity. rjptonline.org |

| RMSD (Å) | Root-mean-square deviation of atomic positions, used to compare the docked pose to a known binding mode. | To assess the accuracy of the docking protocol if a reference complex is available. |

While specific docking studies for this compound are not yet widely published, the principles derived from studies on other azetidine derivatives can guide the virtual screening and rational design of new compounds based on this scaffold. rjptonline.org

Advanced Analytical Characterization in Research of 3 2,2 Difluoroethyl Azetidine and Its Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic methods are fundamental tools for elucidating the precise molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provide complementary information about the connectivity, molecular formula, and functional groups present in the molecule.

Multi-nuclear NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For fluorinated compounds like 3-(2,2-Difluoroethyl)azetidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei. In this compound, the spectrum would show characteristic signals for the protons on the azetidine (B1206935) ring and the difluoroethyl side chain. The proton of the -CHF₂ group is expected to appear as a triplet of triplets, due to coupling with the two fluorine atoms and the adjacent methylene (B1212753) (-CH₂-) protons. The protons on the azetidine ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent side chain.

¹³C NMR Spectroscopy: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum of this compound would display distinct signals for each of the five carbon atoms. The carbon of the -CHF₂ group is particularly noteworthy, as its signal is split into a triplet by the two directly attached fluorine atoms, a phenomenon known as one-bond carbon-fluorine coupling (¹JCF), which typically exhibits a large coupling constant.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom within the azetidine ring.

¹⁹F NMR Spectroscopy: Due to the presence of the difluoroethyl group, ¹⁹F NMR is a crucial analytical tool. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the two chemically equivalent fluorine atoms, which would be split into a triplet by the two protons of the adjacent methylene group (³JFH). huji.ac.il The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms. nih.gov

The following table summarizes the expected NMR data for the parent compound, this compound.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | -CH₂- (azetidine ring) | 2.8 - 3.8 | Multiplet | - |

| ¹H | -CH- (azetidine ring) | 2.5 - 3.5 | Multiplet | - |

| ¹H | -CH₂- (side chain) | 2.0 - 2.5 | Doublet of Triplets | ³JHH, ³JHF |

| ¹H | -CHF₂ (side chain) | 5.8 - 6.4 | Triplet of Triplets | ²JHF, ³JHH |

| ¹³C | -CH₂- (azetidine ring) | 45 - 55 | Triplet (in ¹⁹F coupled) | ²JCF |

| ¹³C | -CH- (azetidine ring) | 30 - 40 | Doublet (in ¹⁹F coupled) | ³JCF |

| ¹³C | -CH₂- (side chain) | 35 - 45 | Triplet (in ¹⁹F coupled) | ²JCF |

| ¹³C | -CHF₂ (side chain) | 112 - 118 | Triplet (in ¹⁹F coupled) | ¹JCF ≈ 235-245 |

| ¹⁹F | -CHF₂ | -110 to -120 | Triplet | ³JFH |

HRMS is an essential technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 parts per million). For this compound (Molecular Formula: C₅H₉F₂N), HRMS can precisely measure the mass of the protonated molecule [M+H]⁺. This experimental value is then compared to the calculated theoretical mass. A close match between the found and calculated masses provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. acs.org

| Ion | Calculated Exact Mass | Found Mass |

| [C₅H₁₀F₂N]⁺ ([M+H]⁺) | 122.0776 | 122.077X |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups. In the analysis of this compound, the IR spectrum would reveal key absorptions characteristic of the azetidine ring and the difluoroethyl side chain. The C-F bonds exhibit strong, characteristic stretching vibrations in the fingerprint region of the spectrum.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H stretch | 3300 - 3500 | Medium |

| Amine | N-H bend | 1590 - 1650 | Medium |

| Alkane | C-H stretch | 2850 - 2960 | Medium |

| Fluoroalkane | C-F stretch | 1000 - 1400 | Strong |

| Amine | C-N stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to map the precise positions of each atom, revealing absolute stereochemistry, bond lengths, bond angles, and conformational details.

While a crystal structure for this compound itself is not publicly available, studies on related substituted azetidines have provided significant insights into the typical conformation of this four-membered ring. researchgate.netnih.gov The azetidine ring is not perfectly planar but typically adopts a puckered conformation to relieve ring strain. acs.org X-ray analysis of derivatives allows for the precise measurement of this puckering angle. For chiral derivatives, this technique can unambiguously establish the absolute configuration (R/S) of stereocenters, which is crucial in medicinal chemistry where different enantiomers can have vastly different biological activities. The configuration of new 3-substituted azetidine derivatives has been successfully determined using this powerful technique. acs.org

Future Perspectives and Emerging Research Avenues for 3 2,2 Difluoroethyl Azetidine

Forging Greener Pathways: The Quest for Novel and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives, including 3-(2,2-difluoroethyl)azetidine, has traditionally presented challenges due to the inherent ring strain of the four-membered ring. rsc.org Future research will undoubtedly focus on the development of novel and more sustainable synthetic strategies that are not only efficient but also environmentally benign.

One promising area is the application of photoredox catalysis . Visible-light-mediated reactions offer a milder and more sustainable alternative to traditional synthetic methods. rsc.org For instance, the use of photo-induced copper catalysis for the [3+1] radical cascade cyclization of aliphatic amines with alkynes has been reported for the synthesis of azetidines, a methodology that could potentially be adapted for the synthesis of this compound. beilstein-journals.orgnih.govnih.gov This approach is characterized by its operational simplicity and the use of a cheap and abundant catalyst. nih.gov

Flow chemistry represents another significant frontier for the sustainable synthesis of this compound. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. ntu.edu.tw The development of continuous flow methods for the synthesis of substituted azetidines has already been demonstrated, suggesting that this technology could be effectively applied to the production of this compound, potentially leading to more efficient and safer manufacturing processes. nih.gov

Furthermore, the exploration of biocatalysis could open up new avenues for the enantioselective synthesis of this compound and its derivatives. The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. While specific biocatalytic routes to this compound have yet to be reported, the successful application of enzymes in the synthesis of other chiral azetidines suggests that this is a fertile area for future investigation.

| Synthetic Approach | Potential Advantages |

| Photoredox Catalysis | Mild reaction conditions, use of visible light, potential for novel bond formations. |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability, potential for automation. |

| Biocatalysis | High enantioselectivity, mild and environmentally friendly reaction conditions. |

Unlocking New Chemical Space: Exploration of New Reactivity Modes and Transformations

The reactivity of the azetidine ring, influenced by its inherent strain, provides a rich platform for a variety of chemical transformations. Future research will focus on exploring new reactivity modes of this compound to access a wider range of novel and complex molecules.

A key area of investigation will be the regioselective ring-opening reactions of the azetidine moiety. The presence of the electron-withdrawing difluoroethyl group at the 3-position is expected to influence the regioselectivity of these reactions, potentially enabling the synthesis of unique acyclic amine derivatives that are not readily accessible through other means. The study of nucleophilic ring-opening reactions, in particular, could lead to the development of new synthetic methodologies for the preparation of functionalized gamma-amino acids and other valuable building blocks.

Furthermore, the functionalization of the azetidine ring itself, without ring-opening, will be a major focus. This includes the development of methods for the selective introduction of substituents at the C2 and C4 positions, as well as on the nitrogen atom. The difluoroethyl group can serve as a handle for directing these functionalization reactions, allowing for the synthesis of a diverse library of 3,3-disubstituted and polysubstituted azetidine derivatives.

The exploration of strain-release-driven transformations is another exciting avenue. The inherent energy stored in the strained four-membered ring can be harnessed to drive reactions that would otherwise be thermodynamically unfavorable. Investigating the participation of this compound in reactions such as ring expansions to form larger heterocyclic systems or in cycloaddition reactions could lead to the discovery of novel chemical transformations and the synthesis of complex molecular architectures.

Bridging Disciplines: Expanded Applications in Interdisciplinary Fields

While the primary application of this compound to date has been in medicinal chemistry, its unique properties suggest that it could find utility in a variety of other interdisciplinary fields.

In medicinal chemistry , this compound will continue to be a valuable building block for the design and synthesis of novel therapeutic agents. The azetidine scaffold is a known bioisostere for other cyclic and acyclic structures, and its incorporation into drug candidates can lead to improved physicochemical properties, such as solubility and metabolic stability. The difluoroethyl group can also impart favorable properties, including increased binding affinity and improved pharmacokinetic profiles. Patents have already cited this compound hydrochloride in the context of kinase modulators, indicating its potential in the development of treatments for diseases such as cancer. beilstein-journals.org

The field of agrochemicals represents another potential area of application. The introduction of fluorine atoms into agrochemicals is a well-established strategy for enhancing their biological activity and stability. The unique combination of the azetidine ring and the difluoroethyl group could lead to the discovery of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

In materials science , the rigid and well-defined three-dimensional structure of the azetidine ring, coupled with the polar nature of the C-F bonds, could be exploited in the design of novel materials. For example, polymers incorporating the this compound motif could exhibit unique thermal, mechanical, or optical properties. Furthermore, the ability of the azetidine nitrogen to participate in hydrogen bonding and other non-covalent interactions could be utilized in the development of self-assembling materials and functional coatings.

From Bits to Molecules: Advanced Computational Design and Optimization

Computational chemistry and molecular modeling are poised to play an increasingly important role in accelerating the discovery and development of new applications for this compound.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. These calculations can be used to predict the outcomes of chemical reactions, elucidate reaction mechanisms, and understand the influence of the difluoroethyl group on the properties of the azetidine ring.

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of molecules containing the this compound scaffold and their interactions with biological targets, such as proteins and enzymes. This information is crucial for the rational design of new drugs and other bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can then be used to guide the design of new compounds with improved potency and selectivity. The development of QSAR models for fluorinated azetidines has already been shown to be a valuable tool in drug discovery.

The use of these computational tools will enable the in silico design and optimization of novel molecules based on the this compound scaffold, reducing the need for time-consuming and expensive experimental screening.

The Rise of the Machines: Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of automated synthesis, robotics, and artificial intelligence (AI) is set to revolutionize the field of chemical discovery. The integration of these technologies with the chemistry of this compound will undoubtedly accelerate the exploration of its chemical space and the identification of new applications.

Automated synthesis platforms can be used to rapidly synthesize and purify libraries of this compound derivatives. These platforms, which can operate around the clock with minimal human intervention, will enable the high-throughput screening of large numbers of compounds for biological activity or other desired properties.

Machine learning algorithms can be trained on existing chemical data to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. ntu.edu.tw For example, a machine learning model could be developed to predict the optimal conditions for the synthesis of a particular this compound derivative, saving significant time and resources in the laboratory.

The combination of automated synthesis and AI can create a closed-loop system for chemical discovery, where AI algorithms design new molecules, automated platforms synthesize and test them, and the resulting data is used to further refine the AI models. This iterative process has the potential to dramatically accelerate the pace of innovation in areas such as drug discovery and materials science.

The application of these advanced technologies to the study of this compound will not only lead to a deeper understanding of its fundamental chemistry but also unlock a wealth of new opportunities for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the common synthetic routes for preparing 3-(2,2-Difluoroethyl)azetidine, and what are the key optimization parameters?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, fluorinated ethyl groups can be introduced via 2,2-difluoroethyl trifluoromethanesulfonate (a fluorinating agent) reacting with azetidine precursors under controlled conditions. Key parameters include temperature (often 0–50°C), solvent polarity (e.g., DMF or THF), and stoichiometry of the fluorinating agent. Catalysts like copper(I) iodide may enhance reactivity . Optimization should prioritize minimizing side reactions (e.g., over-fluorination) and maximizing yield through iterative NMR monitoring .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : NMR identifies fluorine environments, while NMR confirms azetidine ring integrity.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected peak for CHFN).

- X-ray Crystallography : Resolves stereochemical ambiguities, though crystallization may require derivatization (e.g., salt formation) .

- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as:

- A bioisostere for amine-containing pharmacophores, leveraging fluorine’s electronegativity to enhance metabolic stability and binding affinity .

- A conformational probe in structure-activity relationship (SAR) studies, where the azetidine ring’s strain influences target engagement (e.g., GPCRs or kinases) .

Advanced Research Questions

Q. How does the difluoroethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer : The difluoroethyl group:

- Reduces basicity of the azetidine nitrogen (pKa lowered by ~1–2 units), decreasing hepatic first-pass metabolism and improving oral bioavailability .

- Enhances lipophilicity (logP increased by ~0.5–1.0), which can be quantified via shake-flask assays. However, excessive lipophilicity may require countermeasures (e.g., PEGylation) to maintain solubility .

- Experimental Validation : Compare in vitro metabolic stability (e.g., liver microsomes) and in vivo PK profiles (rodent models) of fluorinated vs. non-fluorinated analogs .

Q. What strategies address low diastereoselectivity in the synthesis of fluorinated azetidines?

- Methodological Answer :

- Chiral Auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to enforce stereochemistry during ring closure, followed by auxiliary removal .

- Asymmetric Catalysis : Use Rhodium(I) or Copper(I) catalysts with chiral ligands (e.g., BINAP) to control stereochemistry in cyclization steps .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to identify optimal reaction conditions (solvent, temperature) for selectivity .

Q. How can researchers resolve contradictions in reported solubility data for fluorinated azetidines?

- Methodological Answer :

- Standardize Measurement Protocols : Use USP methods with controlled pH (e.g., phosphate buffer) and temperature (25°C).

- Advanced Techniques : Employ dynamic light scattering (DLS) to detect aggregation, which may artificially lower solubility.

- Data Reconciliation : Compare experimental results (e.g., shake-flask) with computational predictions (e.g., ACD/Labs) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.